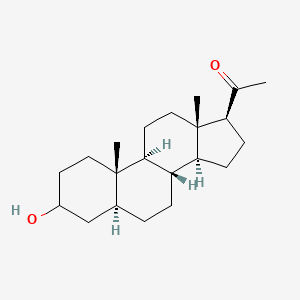

3-Hydroxy-5alpha-pregnan-20-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-[(5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15?,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

AURFZBICLPNKBZ-JJYAXCJVSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of 3 Hydroxy 5alpha Pregnan 20 One

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The principal target for allopregnanolone (B1667786) is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. nih.govelifesciences.org Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor distinct from the GABA binding site to enhance the receptor's function. nih.gov At low nanomolar concentrations, it potentiates the effect of GABA, while at higher micromolar concentrations, it can directly activate the receptor's chloride channel even in the absence of GABA. nih.gov

Binding Sites and Conformational Changes on Receptor Subunits

Research has identified multiple binding sites for neurosteroids like allopregnanolone on the GABA-A receptor, which is a pentameric protein typically composed of α, β, and γ subunits. nih.govplos.org These sites are located within the transmembrane domains (TMDs) of the receptor subunits, rather than the extracellular domain where GABA binds.

Mass spectrometry and photolabeling studies have identified at least three distinct types of binding sites in human α1β3 GABA-A receptors:

An intersubunit site: Located at the interface between the β3(+) and α1(−) subunits. nih.govplos.org Binding of allopregnanolone to this site is considered critical for its potentiating effect and the direct activation of the receptor. nih.govelifesciences.org This site is often referred to as the canonical site for receptor activation by neurosteroids. nih.gov

An intrasubunit site in the α1 subunit: A novel site identified within the transmembrane helical bundle of the α1 subunit. plos.org This site is also believed to be critical for the allosteric effects of the neurosteroid. plos.org

An intrasubunit site in the β3 subunit: Another intrasubunit site that, when bound by allopregnanolone, appears to promote receptor desensitization. nih.govelifesciences.org

| Binding Site Type | Location on Subunits | Primary Effect of Allopregnanolone Binding | Reference |

| Intersubunit | Interface between β3(+) and α1(-) | Potentiation and direct activation | nih.govelifesciences.orgplos.org |

| Intrasubunit | Transmembrane domain of α1 | Potentiation | plos.org |

| Intrasubunit | Transmembrane domain of β3 | Receptor desensitization | nih.govelifesciences.org |

Enhancement of Chloride Ion Currents

The primary function of the GABA-A receptor is to act as a ligand-gated chloride ion channel. When activated, it allows chloride ions (Cl⁻) to flow across the neuronal membrane. Allopregnanolone significantly enhances this GABA-mediated chloride ion flux. nih.gov By binding to its allosteric sites, allopregnanolone prolongs the duration of channel opening, thereby increasing the total influx of chloride ions for a given amount of GABA. frontiersin.org

In most mature neurons, the intracellular chloride concentration is low. Therefore, the enhanced chloride influx caused by allopregnanolone leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus increasing inhibition. nih.gov However, in developing or immature neurons, which express high levels of the NKCC1 chloride transporter, the intracellular chloride concentration can be high. frontiersin.orgnih.gov In this context, allopregnanolone's enhancement of GABA-A receptor opening can lead to an efflux of chloride ions, causing membrane depolarization. frontiersin.org

Differentiation of Synaptic and Extrasynaptic Receptor Modulation

GABAergic inhibition is mediated by two distinct modes: phasic and tonic inhibition. Phasic inhibition is driven by the transient activation of synaptic GABA-A receptors by high concentrations of GABA released into the synapse. Tonic inhibition is a persistent form of inhibition mediated by the activation of extrasynaptic GABA-A receptors by low, ambient concentrations of GABA in the extracellular space. researchgate.net

| Type of Inhibition | Receptor Location | GABA Source | Effect of Allopregnanolone | Reference |

| Phasic | Synaptic | High-concentration, transient release | Potentiates receptor response | researchgate.net |

| Tonic | Extrasynaptic | Low, ambient concentration | Strongly enhances persistent current | researchgate.netnih.gov |

Stereoselective Interactions with GABA-A Receptor Isoforms

The modulatory effect of pregnane (B1235032) steroids on the GABA-A receptor is highly stereoselective. The orientation of the hydroxyl group at the C-3 position of the steroid's A-ring is a critical determinant of its activity. Allopregnanolone, which has a 3α-hydroxy configuration, is a potent positive allosteric modulator. nih.govnih.gov In contrast, its 3β-diastereomer, isoallopregnanolone, does not potentiate GABA-A receptor currents and can even inhibit the potentiating effects of allopregnanolone. nih.govnih.gov This demonstrates a strict structural requirement for the interaction at the neurosteroid binding site that leads to receptor potentiation. nih.gov

While allopregnanolone has been shown to act on a wide variety of GABA-A receptor subtypes with similar potency, the subunit composition can influence the cellular response. nih.gov For instance, extrasynaptic receptors containing δ subunits are particularly sensitive to neurosteroids. researchgate.net The expression of different GABA-A receptor subunits varies across different brain regions and cell types, leading to a diversity of receptor isoforms. nih.gov This heterogeneity allows for the fine-tuning of neurosteroid effects throughout the central nervous system. Studies on recombinant receptors have confirmed that allopregnanolone potentiates various isoform combinations, but the magnitude of the effect can differ depending on the specific α and β subunits present.

Interactions with Other Ligand-Gated Ion Channels and Receptors

While the GABA-A receptor is its primary target, allopregnanolone also interacts with other neurotransmitter systems.

Modulatory Effects on N-Methyl-D-Aspartate (NMDA) Receptors

Evidence suggests that allopregnanolone can modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission. Studies have shown that allopregnanolone can induce the release of glutamate (B1630785), and this effect is blocked by an NMDA receptor antagonist, indicating an interaction between the neurosteroid and the NMDA receptor system. nih.gov

Further research using its sulfated form, allopregnanolone sulfate (B86663), has demonstrated an allosteric modulatory effect on the NMDA receptor. nih.gov Specifically, allopregnanolone sulfate was found to affect the binding of ifenprodil, a ligand that selectively binds to the NR2B subunit of the NMDA receptor. nih.gov This suggests that neurosteroids can influence NMDA receptor function through an allosteric mechanism, potentially contributing to their broader effects on neuronal plasticity and function. nih.gov

Influence on Nicotinic Acetylcholine (B1216132) Receptors

3-Hydroxy-5alpha-pregnan-20-one, also known as allopregnanolone, and its synthetic analogs act as inhibitors of nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are a type of ligand-gated ion channel that plays a crucial role in various physiological processes. nih.govwikipedia.org The interaction of allopregnanolone with nAChRs is complex and involves allosteric modulation, meaning it binds to a site on the receptor that is different from the acetylcholine binding site. nih.govwikipedia.org

Research using photoreactive analogs of allopregnanolone has successfully identified specific steroid-binding sites within the nAChR structure. nih.gov These studies revealed that allopregnanolone binds within the ion channel of the receptor. This binding is more pronounced when the receptor is in a desensitized state compared to a resting state. nih.gov The identification of these binding sites provides direct evidence for the mechanism by which allopregnanolone and other neuroactive steroids can inhibit the function of nAChRs. nih.gov

Effects on Serotonin (B10506) 5-HT3 Receptors

The interaction between 3-hydroxy-5alpha-pregnan-20-one and the serotonin 5-HT3 receptor system is multifaceted. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems. wikipedia.orgmdpi.com

Studies have shown that various serotonergic agents can modulate the effects of allopregnanolone. For instance, agonists for 5-HT3 receptors, such as 2-methylserotonin, have been found to potentiate the cataleptic effects induced by allopregnanolone in animal models. nih.gov This potentiation appears to be linked to an enhancement of GABAergic tone, which is likely a consequence of increased brain concentrations of allopregnanolone. nih.govnih.gov Interestingly, this interaction is not blocked by 5-HT3 receptor antagonists like ondansetron, suggesting a complex downstream mechanism. nih.gov

Furthermore, some antidepressant medications that interact with the serotonin system, such as fluoxetine, have been shown to increase the levels of allopregnanolone in the brain. wikipedia.orgucl.ac.uk This elevation of allopregnanolone may contribute to the therapeutic effects of these drugs, highlighting an indirect but significant link between the serotonergic system and the actions of this neurosteroid. wikipedia.orgnih.gov

Engagement with Innate Immune Signaling Pathways

Recent research has unveiled a significant role for 3-hydroxy-5alpha-pregnan-20-one in modulating the innate immune system, particularly through its interaction with Toll-like receptors (TLRs). unc.edu These actions represent a mechanism of action distinct from its well-established effects on GABA-A receptors. frontiersin.orgnih.gov

Modulation of Toll-like Receptor 4 (TLR4) Signaling

Allopregnanolone has been shown to inhibit the signaling of Toll-like receptor 4 (TLR4). unc.edunih.govresearchgate.net TLR4 is a key receptor in the innate immune system, recognizing pathogens and triggering inflammatory responses. nih.gov Allopregnanolone's inhibitory action is not on the baseline, non-activated TLR4 pathway, but specifically on the activated pathway, regardless of the stimulus. nih.gov This has been observed in various cell types, including macrophages and brain cells. frontiersin.orgnih.govnih.gov

The mechanism of this inhibition involves blocking the pro-inflammatory signaling cascade that is dependent on the MyD88 adaptor protein. frontiersin.orgnih.gov This leads to a reduction in the production of several pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). frontiersin.org This anti-inflammatory effect has been demonstrated in both human and mouse macrophages. frontiersin.orgnih.gov

Impact on Endosomal TRIF-dependent Pathways

While allopregnanolone inhibits the MyD88-dependent pathway of TLR4 signaling, its interaction with the endosomal TRIF-dependent pathway is more complex and appears to be sex-specific. nih.govnih.govnih.gov The TRIF-dependent pathway is another major signaling route for TLR4, typically associated with the production of type I interferons and some anti-inflammatory cytokines like IL-10. nih.govnih.gov

Studies in male rats have shown that allopregnanolone can actually facilitate the activation of the endosomal TRIF-dependent TLR4 pathway. nih.govnih.gov This leads to an increase in the production of the anti-inflammatory cytokine IL-10 and brain-derived neurotrophic factor (BDNF). nih.govnih.gov This effect is associated with an increased accumulation of TLR4 and the adaptor protein TRIF in endosomes. nih.govresearchgate.netresearchgate.net In contrast, this activation of the TRIF-dependent pathway was not observed in female rats. nih.govnih.gov

The table below summarizes the sex-specific effects of allopregnanolone on the endosomal TRIF-dependent TLR4 pathway in the brains of alcohol-preferring (P) rats.

| Effect of Allopregnanolone | Male P Rats | Female P Rats |

| Activation of TRIF-dependent TLR4 pathway | Facilitated | No significant effect |

| IL-10 Levels | Increased | No significant effect |

| BDNF Levels | Increased | No significant effect |

Influence on Myeloid Differentiation Factor (MD2) and MyD88 Interactions

Allopregnanolone's inhibition of TLR4 signaling occurs at the level of protein-protein interactions. researchgate.netnih.gov It has been shown to block the interaction between TLR4 and the co-receptor Myeloid Differentiation Factor 2 (MD2). researchgate.netnih.gov Molecular docking studies suggest that allopregnanolone binds to a hydrophobic pocket on MD2, which is the same pocket that the lipid A portion of lipopolysaccharide (LPS), a potent activator of TLR4, normally occupies. nih.gov

Furthermore, allopregnanolone has been found to disrupt the binding of the primary response 88 (MyD88) adaptor protein to TLR4. nih.govresearchgate.net By preventing this crucial initial step in the signaling cascade, allopregnanolone effectively halts the downstream activation of pro-inflammatory pathways. nih.gov Co-immunoprecipitation studies have confirmed that allopregnanolone significantly reduces the amount of TLR4 that co-precipitates with MyD88. nih.gov

Cellular Signal Transduction and Gene Expression Modulation

The influence of 3-hydroxy-5alpha-pregnan-20-one extends to the regulation of cellular signal transduction and the expression of numerous genes, impacting a variety of cellular functions. nih.govjneurosci.org

In human glioblastoma cells, allopregnanolone has been shown to modify the expression of 137 genes. nih.gov An in-silico analysis of the genes upregulated by allopregnanolone revealed that their promoters often contain cyclic adenosine (B11128) monophosphate (cAMP) responsive elements, suggesting an involvement of the cAMP signaling pathway. nih.gov This pathway is known to be activated by G-protein coupled receptors and can lead to the activation of transcription factors like CREB. nih.gov

Allopregnanolone also influences the expression of genes related to the cell cycle. jneurosci.org In neural progenitor cells, it has been observed to increase the expression of genes that promote mitosis while inhibiting the expression of genes that suppress cell proliferation. jneurosci.org This neurogenic effect is thought to be mediated, at least in part, by a rapid increase in intracellular calcium via a GABA-A receptor-activated L-type calcium channel. jneurosci.org

Furthermore, allopregnanolone can modulate gene expression through its interactions with various receptors, including the pregnane X receptor, which can trigger intracellular actions leading to changes in gene regulation. mdpi.com In the context of postpartum depression, allopregnanolone treatment has been shown to alter the expression of genes, suggesting that its therapeutic effects may be mediated by downstream changes in gene networks. mdpi.com

The table below provides a summary of the effects of allopregnanolone on gene expression in different cell types.

| Cell Type | Number of Genes with Modified Expression | Key Findings |

| Human Glioblastoma Cells | 137 | Upregulated genes often contain cAMP responsive elements in their promoters. nih.gov |

| Neural Progenitor Cells | Not specified | Increased expression of genes promoting mitosis; decreased expression of genes repressing cell proliferation. jneurosci.org |

| Lymphoblastoid Cell Lines (PPD model) | Not specified | Altered overall patterns of differential gene expression. mdpi.com |

Regulation of Anti-inflammatory Cytokine Production (e.g., IL-10)

3-Hydroxy-5alpha-pregnan-20-one has been shown to modulate the production of cytokines, key signaling molecules in the immune system. Notably, it appears to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). Research in animal models has demonstrated that this effect can be sex-specific. For instance, studies in alcohol-preferring rats have suggested that 3-Hydroxy-5alpha-pregnan-20-one enhances the production of IL-10 in the brains of male rats, an effect not observed in females. nih.govnih.govnih.gov

This upregulation of IL-10 is significant as IL-10 plays a crucial role in suppressing inflammatory responses. researchgate.net It can inhibit the production of pro-inflammatory cytokines and regulate the function of various immune cells. researchgate.net The ability of 3-Hydroxy-5alpha-pregnan-20-one to increase IL-10 suggests a mechanism by which it can contribute to an anti-inflammatory environment in the brain.

One study identified that 3-Hydroxy-5alpha-pregnan-20-one administration in male alcohol-preferring rats led to a significant increase in IL-10 levels in the amygdala by 13.2 ± 6.5%. nih.gov

Modulation of Neurotrophic Factor Expression (e.g., BDNF)

Neurotrophic factors are crucial for the survival, development, and function of neurons. 3-Hydroxy-5alpha-pregnan-20-one has been found to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key player in neuroplasticity, learning, and memory.

Similar to its effects on IL-10, the modulation of BDNF by 3-Hydroxy-5alpha-pregnan-20-one can also be sex-dependent. Research has revealed that this neurosteroid can stimulate the production of BDNF in male rats, but not in females. nih.gov Specifically, administration of 3-Hydroxy-5alpha-pregnan-20-one in male alcohol-preferring rats resulted in a 21.1 ± 11.5% increase in BDNF levels in the amygdala. nih.gov This suggests a potential pathway through which the neurosteroid can support neuronal health and function in a sex-specific manner. Other studies have also reported increased BDNF levels following the administration of 3-Hydroxy-5alpha-pregnan-20-one. nih.gov

The table below summarizes the observed effects of 3-Hydroxy-5alpha-pregnan-20-one on IL-10 and BDNF levels in male alcohol-preferring rats.

| Biomarker | Brain Region | Percentage Change | Reference |

| Interleukin-10 (IL-10) | Amygdala | +13.2 ± 6.5% | nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Amygdala | +21.1 ± 11.5% | nih.gov |

Effects on CX3CL1-CX3CR1 Pathway Signaling Components (e.g., STAT1, TGF-β1)

The CX3CL1-CX3CR1 signaling pathway is a critical communication axis between neurons and microglia, playing a role in maintaining immune homeostasis in the brain. 3-Hydroxy-5alpha-pregnan-20-one has been shown to enhance this pathway, with notable sex-specific differences.

In female alcohol-preferring rats, administration of 3-Hydroxy-5alpha-pregnan-20-one led to a significant upregulation of several components of this pathway in the nucleus accumbens. nih.govnih.govnih.gov This included a 16% increase in the ligand CX3CL1. nih.govnih.govnih.gov Furthermore, significant increases were observed in the CX3CL1 receptor (CX3CR1) by 48%, Transforming Growth Factor-beta 1 (TGF-β1) by 24%, and a substantial 85% increase in the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). nih.govnih.gov These alterations were not observed in male rats, highlighting a distinct sex-dimorphic effect of the neurosteroid on this signaling cascade. nih.govnih.govnih.gov

The table below details the effects of 3-Hydroxy-5alpha-pregnan-20-one on CX3CL1-CX3CR1 pathway components in the nucleus accumbens of female alcohol-preferring rats.

| Signaling Component | Percentage Change | Reference |

| CX3CL1 | +16% | nih.govnih.govnih.gov |

| CX3CR1 | +48% | nih.govnih.gov |

| TGF-β1 | +24% | nih.govnih.gov |

| Phosphorylated STAT1 | +85% | nih.govnih.gov |

Influence on Glial Cell Reactivity (e.g., Astrocytes)

Glial cells, including astrocytes and microglia, are integral to brain function and neuroinflammation. 3-Hydroxy-5alpha-pregnan-20-one has been found to modulate the reactivity of these cells. A key finding is its effect on astrocytes, the most abundant glial cell type in the central nervous system.

Studies have shown that 3-Hydroxy-5alpha-pregnan-20-one administration can decrease the levels of Glial Fibrillary Acidic Protein (GFAP), a well-established marker of astrocyte reactivity. nih.govnih.gov In the nucleus accumbens of both female and male alcohol-preferring rats, this neurosteroid induced a 19% decrease in GFAP levels. nih.govnih.gov This suggests that 3-Hydroxy-5alpha-pregnan-20-one can attenuate astrocyte reactivity, an effect that is not sex-specific. Interestingly, the same studies reported no significant effect on microglial markers, indicating a more selective influence on astrocytes. nih.govnih.gov The biosynthesis of 3-Hydroxy-5alpha-pregnan-20-one can occur in glial cells. sigmaaldrich.com

Neurobiological and Physiological Roles of 3 Hydroxy 5alpha Pregnan 20 One in Preclinical Models

Regulation of Neuronal Excitability and Network Activity

Allopregnanolone (B1667786) is a primary regulator of neuronal excitability, primarily through its interaction with the GABAergic system, the main inhibitory network in the brain.

Enhancement of Inhibitory Neurotransmission

The principal mechanism by which allopregnanolone regulates neuronal excitability is through its potent, positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. frontiersin.orgnih.gov It binds to a site on the GABA-A receptor complex that is distinct from those for GABA, benzodiazepines, and barbiturates. frontiersin.org This interaction enhances the effect of GABA, increasing the flow of chloride ions into the neuron and thereby hyperpolarizing the cell membrane, which makes it less likely to fire an action potential. frontiersin.orgnih.gov

Allopregnanolone modulates both synaptic receptors, which mediate rapid, point-to-point phasic inhibition, and extrasynaptic receptors, which are responsible for a persistent, ambient level of tonic inhibition. mdpi.comfrontiersin.org The subunit composition of the GABA-A receptor can influence the steroid's efficacy. frontiersin.org For instance, while the γ-subunit is not essential for its action, its presence can affect the potency of allopregnanolone at physiological concentrations. frontiersin.org The steroid appears to be particularly effective at enhancing tonic inhibition mediated by δ subunit-containing GABA-A receptors. frontiersin.org In some neuronal populations, such as spinal interneurons and motoneurons, allopregnanolone has been shown to evoke a tonic GABA-A receptor-mediated current without significantly altering phasic (synaptic) transmission. researchgate.net

Table 1: Effects of 3-Hydroxy-5alpha-pregnan-20-one on GABA-A Receptor Function in Preclinical Models

| Model System | Receptor Type | Effect | Finding | Reference(s) |

| Rat brain microsacs | GABA-A | Potentiation | Enhances GABA-evoked chloride ion uptake. | nih.gov |

| Rat hypothalamic neurons | GABA-A | Potentiation | Prolongs the decay time of spontaneous inhibitory postsynaptic currents (sIPSCs). | nih.gov |

| Mammalian cultured neurons | GABA-A | Modulation | Acts as a positive modulator at a site distinct from GABA, benzodiazepine, and barbiturate (B1230296) binding sites. | frontiersin.org |

| Mouse nucleus accumbens neurons | Synaptic & Extrasynaptic GABA-A | Potentiation | Influences both fast phasic (synaptic) and tonic (extrasynaptic) inhibition. | mdpi.com |

| Rat hippocampal dentate granule cells (epileptic model) | GABA-A | Reduced Sensitivity | GABA-A receptor currents are less sensitive to enhancement by allopregnanolone compared to controls. | nih.gov |

| Mouse spinal cord cultures | GABA-A | Potentiation | Reduces action potential firing of spinal interneurons and α-motoneurons via enhancing tonic inhibition. | researchgate.net |

Anticonvulsant Mechanisms in Experimental Seizure Models

Leveraging its ability to enhance GABAergic inhibition, allopregnanolone demonstrates robust anticonvulsant properties in a variety of preclinical seizure models. frontiersin.org Its mechanism of action is directly linked to its role as a GABA-A receptor modulator, which helps to suppress the excessive neuronal firing that characterizes seizure activity. nih.govwikipedia.org

Studies in mice have shown that allopregnanolone is effective against seizures induced by chemical convulsants that antagonize GABA-A receptor function, such as pentylenetetrazol (PTZ), bicuculline, and picrotoxin. nih.govnih.gov It has also been found to be effective in models of temporal lobe epilepsy, such as the kainic acid model. nih.gov Furthermore, it can inhibit fully kindled seizures and has shown efficacy in the 6 Hz-induced convulsion model. frontiersin.org Research indicates that inhibiting the synthesis of allopregnanolone can accelerate the onset of spontaneous recurrent seizures in the pilocarpine (B147212) model of epilepsy, further highlighting its endogenous role in controlling neuronal hyperexcitability. karger.com Conversely, studies in rat models of chronic temporal lobe epilepsy have found a significant reduction in hippocampal levels of allopregnanolone and its precursor, pregnanolone (B1679072). karger.com In these chronic models, the GABA-A receptors on dentate granule cells may also develop a diminished sensitivity to the modulatory effects of allopregnanolone. nih.gov

Table 2: Anticonvulsant Effects of 3-Hydroxy-5alpha-pregnan-20-one in Preclinical Seizure Models

| Seizure Model | Animal Model | Observed Effect | Reference(s) |

| Pentylenetetrazol (PTZ) | Mice | Protection against seizures; increased seizure threshold and latency. | frontiersin.orgnih.govnih.gov |

| Picrotoxin | Mice | Protection against seizures; increased seizure threshold. | nih.govnih.gov |

| Bicuculline | Mice | High potency in protecting against seizures. | frontiersin.orgnih.govnih.gov |

| Kainic Acid | Rats | Antiseizure effects. | nih.gov |

| 6 Hz-Induced Seizures | Rodents | Anticonvulsant activity. | frontiersin.org |

| Amygdala-Kindled Seizures | Rats | Attenuation of seizures. | nih.gov |

| Ethanol (B145695) Withdrawal | Rats | Protection against bicuculline-induced seizures. | jneurosci.org |

Modulation of Neuroinflammation and Immune Homeostasis

Beyond its direct effects on neuronal excitability, allopregnanolone is an important modulator of neuroinflammatory processes and the brain's immune environment.

Anti-inflammatory Actions in Brain Regions

Allopregnanolone exerts significant anti-inflammatory effects within the brain. nih.gov It has been shown to mitigate inflammatory responses by inhibiting Toll-like receptor 4 (TLR4) signaling, a key pathway in the innate immune response. mdpi.comnih.gov This inhibition can occur by disrupting the interaction of TLR4 with essential adaptor proteins like Myeloid Differentiation primary response 88 (MyD88). mdpi.com This action leads to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov

In addition to suppressing pro-inflammatory pathways, allopregnanolone can also promote anti-inflammatory responses. nih.govnih.gov For example, it has been found to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov Preclinical studies also suggest that allopregnanolone can influence the reactivity of glial cells, particularly astrocytes, without significantly affecting microglia. nih.govunc.edu This modulation of glial cell function is a critical component of its role in maintaining immune homeostasis in the central nervous system. nih.gov

Sex-Specific Differences in Neuroimmune Modulation

The neuroimmune effects of allopregnanolone can differ significantly between males and females. nih.govnih.govnih.gov Studies in alcohol-preferring (P) rats have revealed striking sex-specific responses. For instance, allopregnanolone administration was found to enhance the fractalkine (CX3CL1)/CX3CR1 pathway, which is involved in neuron-microglia communication, in the nucleus accumbens and other brain regions of female P rats, but not in males. nih.govunc.edu This effect in females was associated with increased levels of the CX3CL1 receptor (CX3CR1) and transforming growth factor-beta 1 (TGF-β1), and influenced astrocyte reactivity. nih.govunc.edu

Conversely, the same research group found that allopregnanolone increased levels of the anti-inflammatory cytokine IL-10 in the amygdala and nucleus accumbens of male P rats, an effect that was absent in females. nih.gov This suggests that the steroid activates different anti-inflammatory pathways in a sex-dependent manner. nih.gov Furthermore, research on neuroprotection has shown that female mice are more sensitive to the protective effects of allopregnanolone against ischemic brain injury, which correlates with a greater sensitivity of GABAergic neurotransmission to the steroid in females compared to males. nih.govelsevierpure.com

Table 3: Sex-Specific Neuroimmune and Neuroprotective Effects of 3-Hydroxy-5alpha-pregnan-20-one

| Parameter | Finding in Females | Finding in Males | Animal Model | Reference(s) |

| CX3CL1/CX3CR1 Pathway | Enhanced in nucleus accumbens and other brain regions. | No significant change observed. | Alcohol-preferring (P) rats | nih.govunc.edu |

| IL-10 Production | No significant change in amygdala and nucleus accumbens. | Increased in amygdala and nucleus accumbens. | Alcohol-preferring (P) rats | nih.gov |

| Neuroprotection (Ischemia) | Greater neuroprotection at lower doses. | Required higher doses for significant neuroprotection. | Mice | nih.govelsevierpure.com |

| GABAergic Neurotransmission (sIPSCs) | Spontaneous inhibitory postsynaptic currents (sIPSCs) showed significantly greater response to allopregnanolone. | sIPSCs showed a lesser response compared to females. | Mice (cerebellar Purkinje cells) | nih.gov |

Influence on Brain Function and Behavioral Phenotypes

Through its modulation of neuronal networks and neuroinflammation, allopregnanolone influences a wide range of complex brain functions and behaviors in preclinical models.

Its anxiolytic and antidepressant-like properties have been consistently demonstrated. nih.gov Administration of allopregnanolone reduces depressive-like behaviors in models such as the forced swim test. nih.gov Conversely, stress-induced models of depression are often associated with decreased levels of allopregnanolone in key limbic brain areas. nih.gov The anxiolytic effects are thought to stem from its enhancement of GABA-A receptor function, and withdrawal from chronically elevated levels of the steroid can lead to increased anxiety. jneurosci.org

Allopregnanolone also plays a role in cognitive function and social behaviors. In a mouse model of Alzheimer's disease, treatment with allopregnanolone was shown to reverse deficits in learning and memory and to promote the generation of new neurons in the hippocampus. pnas.org In a mouse model of Fragile X-Associated Tremor/Ataxia Syndrome, chronic treatment restored deficits in motor activity and arousal. nih.gov Furthermore, the steroid's actions in the ventral tegmental area are implicated in mediating social, sexual, and other reproductively-relevant behaviors in rodents. nih.gov

Table 4: Influence of 3-Hydroxy-5alpha-pregnan-20-one on Behavioral Phenotypes in Preclinical Models

| Behavioral Domain | Preclinical Model | Observed Effect of Allopregnanolone | Reference(s) |

| Depression | Forced swim test; social isolation; chronic unpredictable stress | Reduces depressive-like behaviors. | nih.gov |

| Anxiety | Various anxiety models (e.g., elevated plus maze) | Exerts anxiolytic effects. | jneurosci.orgresearchgate.net |

| Cognition (Learning & Memory) | Triple-transgenic mouse model of Alzheimer's disease | Reverses learning and memory deficits; promotes neurogenesis. | pnas.org |

| Motor Function | CGG knock-in mouse model of Fragile X-Associated Tremor/Ataxia Syndrome | Restores deficits in motor activity and arousal. | nih.gov |

| Social & Sexual Behavior | Rodent models | Mediates lordosis, affiliation, and exploration. | nih.gov |

| Ethanol-Related Behavior | Rat models | Mediates some behavioral effects of ethanol (e.g., hypnotic effect). | nih.gov |

Mechanisms Underlying Anxiolysis in Rodent Models

3-Hydroxy-5alpha-pregnan-20-one, also known as allopregnanolone, demonstrates significant anxiolytic (anxiety-reducing) effects in rodent models, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor system. nih.govnih.gov This neurosteroid acts as a potent positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov The anxiolytic response is stereospecific, with the 3-alpha-hydroxy configuration being crucial for its activity. nih.gov

The amygdala, a key brain region in processing fear and anxiety, has been identified as a critical neural substrate for the anxiolytic effects of allopregnanolone. nih.gov Microinfusion of allopregnanolone directly into the central nucleus of the amygdala in rats produced significant anxiolytic-like effects in behavioral tests such as the elevated plus-maze and the shock-probe burying test. nih.govnih.gov Specifically, in the elevated plus-maze, allopregnanolone increased the time spent and the number of entries into the open arms, behaviors indicative of reduced anxiety. nih.gov Similarly, in a conflict test, it increased responding that was suppressed by punishment. nih.gov

The anxiolytic effects of allopregnanolone are dependent on the brain region targeted. While the amygdala shows a robust response, microinfusions into the medial prefrontal cortex produced anxiolytic effects only in the elevated plus-maze test, and no effect was observed when infused into the hippocampus. nih.gov This suggests regional differences in the control of fear and anxiety, potentially due to variations in the subunit composition of GABA-A receptors. nih.gov The anxiolytic action of allopregnanolone can be blocked by picrotoxin, a GABA-A receptor channel blocker, further confirming the role of this receptor in mediating its effects. nih.gov Furthermore, the anxiolytic effects of allopregnanolone appear to be influenced by the hormonal status of female rats, suggesting an interaction with estrogen. researchgate.net

Interactive Table: Effect of Allopregnanolone Microinfusion on Anxiety-Like Behaviors in Rodents

| Brain Region of Microinfusion | Behavioral Test | Observed Effect | Reference |

|---|---|---|---|

| Amygdala | Elevated Plus-Maze | Anxiolytic | nih.gov |

| Amygdala | Shock-Probe Burying Test | Anxiolytic | nih.gov |

| Medial Prefrontal Cortex | Elevated Plus-Maze | Anxiolytic | nih.gov |

| Medial Prefrontal Cortex | Shock-Probe Burying Test | Ineffective | nih.gov |

| Hippocampus | Elevated Plus-Maze | Ineffective | nih.gov |

| Hippocampus | Shock-Probe Burying Test | Ineffective | nih.gov |

| Central Nucleus of the Amygdala | Conflict Test | Increased punished responding | nih.gov |

| Central Nucleus of the Amygdala | Elevated Plus-Maze | Increased open arm exploration | nih.gov |

Role in Sedation and Hypnotic Effects (Mechanistic Studies)

At higher concentrations, allopregnanolone exhibits sedative and hypnotic (sleep-inducing) effects, which are also mediated through its potentiation of GABA-A receptor function. nih.gov In female rats, intracerebroventricular administration of allopregnanolone resulted in sedation at the highest dose tested. nih.gov This effect is linked to its ability to enhance GABAergic inhibition in the brain, leading to a general depression of central nervous system activity.

The hypnotic effects of allopregnanolone are also evident in its interaction with ethanol-induced loss of righting reflex, a common measure of hypnotic effects in rodents. nih.gov Systemic ethanol administration increases the levels of allopregnanolone in the cerebral cortex, and there is a significant correlation between these cortical levels and the duration of the loss of righting reflex. nih.gov This suggests that allopregnanolone contributes to the hypnotic properties of ethanol. nih.govnih.gov

Contribution to Social and Sexual Behaviors (e.g., Lordosis Facilitation)

Allopregnanolone plays a significant role in modulating social and sexual behaviors in preclinical models, particularly in the facilitation of lordosis, the characteristic mating posture in female rodents. nih.govnih.gov Progestins, which are precursors to allopregnanolone, influence the onset and duration of lordosis through actions in both the hypothalamus and the ventral tegmental area (VTA). nih.govnih.gov In the VTA, allopregnanolone exerts "non-genomic" actions, independent of traditional intracellular progestin receptors, to facilitate this behavior. nih.govnih.gov

The mechanisms in the VTA involve the modulation of several neurotransmitter systems, including GABA-A/benzodiazepine receptors, NMDA-type glutamate (B1630785) receptors, and dopamine (B1211576) receptors. nih.govnih.gov The formation of allopregnanolone in the VTA, either from peripherally produced progestins or through central biosynthesis in glial cells, is crucial for mediating these socio-sexual behaviors. nih.govnih.gov Beyond lordosis, fluctuations in allopregnanolone levels in response to behavioral or environmental cues may also influence other reproductively relevant behaviors such as affiliation and exploration. nih.gov

Interaction with Ethanol's Electrophysiological and Behavioral Actions

Allopregnanolone significantly interacts with the effects of ethanol, a substance that also modulates GABA-A receptors. nih.govnih.gov This interaction is complex, with evidence for both potentiation and attenuation of ethanol's effects depending on the specific measure and experimental conditions.

Electrophysiological Interactions:

GABA-A Receptor Modulation: Ethanol can modulate the interaction of allopregnanolone with the α1β2γ2L subtype of the GABA-A receptor. nih.gov Specifically, ethanol enhances the ability of allopregnanolone to prolong the longest-lived open time component of the receptor channel, effectively increasing the steroid's affinity for its binding site. nih.gov

Event-Related Potentials (ERPs): Both allopregnanolone and ethanol, when administered alone, decrease the amplitude of certain ERP components in the cortex and amygdala of rats. nih.gov When administered together at doses that are ineffective alone, they produce a significant decrease in N1 amplitude in the amygdala, suggesting a synergistic effect on this measure. nih.gov

Electroencephalogram (EEG): Allopregnanolone and ethanol have dissimilar effects on EEG power. Allopregnanolone increases high-frequency power, while ethanol decreases it. nih.gov However, a history of chronic ethanol exposure can attenuate some of the neurophysiological effects of allopregnanolone, consistent with cross-tolerance. nih.gov

Behavioral Interactions:

Hypnotic Effects: As mentioned previously, allopregnanolone contributes to the hypnotic effect of ethanol, measured by the loss of righting reflex. nih.govnih.gov Blocking the synthesis of allopregnanolone can reverse some of ethanol's behavioral effects, including its anticonvulsant properties. nih.gov

Ethanol Self-Administration: In contrast to direct GABA-A agonists which tend to reduce ethanol self-administration, allopregnanolone has been shown to enhance responding for ethanol in rats. johnshopkins.edu This suggests a distinct mechanism of action compared to other GABAergic compounds. johnshopkins.edu However, allopregnanolone does not appear to modulate ethanol-induced conditioned place preference in mice. elsevierpure.com

Interactive Table: Summary of Allopregnanolone and Ethanol Interactions

| Interaction Type | Specific Effect | Brain Region/Model | Outcome | Reference |

|---|---|---|---|---|

| Electrophysiological | GABA-A Receptor Modulation | α1β2γ2L GABAA receptor | Ethanol enhances allopregnanolone's potentiation | nih.gov |

| Electrophysiological | Event-Related Potentials (ERPs) | Cortex and Amygdala (Rats) | Synergistic decrease in N1 amplitude | nih.gov |

| Electrophysiological | Electroencephalogram (EEG) | Cortex and Amygdala (Rats) | Dissimilar effects on power, complex interaction | nih.gov |

| Behavioral | Loss of Righting Reflex | Rats | Allopregnanolone contributes to ethanol's hypnotic effect | nih.govnih.gov |

| Behavioral | Ethanol Self-Administration | Rats | Allopregnanolone enhances ethanol-reinforced responding | johnshopkins.edu |

| Behavioral | Conditioned Place Preference | DBA/2J Mice | Allopregnanolone does not modulate ethanol's effect | elsevierpure.com |

Developmental Neurobiology and Neuroprotection

Neurotrophic Effects on Neuronal Development

Allopregnanolone has been identified as a promoter of regeneration in the brain, exhibiting significant neurotrophic effects. nih.govneutherapeutics.com It has been shown to induce neurogenesis, the process of generating new neurons, in both rodent and human neural progenitor cells. nih.govalzforum.orgnih.gov Allopregnanolone activates signaling pathways and gene expression necessary for the regeneration of neural stem cells and their subsequent differentiation into neurons. nih.gov

In preclinical models of Alzheimer's disease, allopregnanolone has been reported to increase neurogenesis, promote the maturation of neurons and oligodendrocytes (the cells that form myelin sheaths), and improve mitochondrial function. alzforum.org These neurotrophic effects are linked to its ability to activate neural stem cells to create new neurons, offering a potential regenerative approach. neutherapeutics.com Furthermore, allopregnanolone's actions on brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and growth, may contribute to its neurogenic properties. nih.govfrontiersin.org

Protective Effects Against Neuronal Death in Experimental Models

Allopregnanolone exerts significant neuroprotective effects in a variety of experimental models of neuronal injury and death. nih.gov It has been shown to be protective against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. nih.govnih.gov

Kainic Acid-Induced Excitotoxicity: Allopregnanolone protects against neuronal damage in the hippocampus caused by kainic acid, an agonist for a type of glutamate receptor. nih.gov

NMDA-Induced Excitotoxicity: In cultured human neurons, pretreatment with allopregnanolone reduces both necrotic and apoptotic (programmed cell death) injury induced by N-methyl-D-aspartate (NMDA), another type of glutamate receptor agonist. nih.gov It dose-dependently reduces the percentage of apoptotic cells. nih.gov

Other Models of Neuronal Injury: Allopregnanolone has demonstrated protective effects in models of stroke, oxygen-glucose deprivation, traumatic brain injury, and spinal cord injury. nih.gov In spinal cord cultures, it decreases membrane damage and prevents neuronal death by activating GABA-A receptors. nih.gov It also shows protective effects in models of diabetic neuropathy and Niemann-Pick type C disease. nih.govalzforum.orgnih.gov

The neuroprotective mechanisms of allopregnanolone are multifaceted and include reducing oxidative stress, inhibiting apoptosis signaling, and decreasing pro-inflammatory activation in astrocytes. frontiersin.org In astrocytes, it has been shown to relieve oxidative stress and promote ATP generation. frontiersin.org

Advanced Research Methodologies for Studying 3 Hydroxy 5alpha Pregnan 20 One

Quantitative Bioanalytical Techniques

Accurate measurement of endogenous levels of 3-hydroxy-5alpha-pregnan-20-one is critical for understanding its physiological roles. Several sophisticated techniques have been developed for its quantification in various biological matrices such as plasma, serum, and brain tissue.

Radioimmunoassay (RIA) for Endogenous Levels

Radioimmunoassay (RIA) is a classic immunochemical technique that has been developed for the determination of allopregnanolone (B1667786) in serum or plasma. nih.gov This method utilizes a competitive binding principle where a radiolabeled form of allopregnanolone competes with the unlabeled allopregnanolone in a sample for a limited number of specific antibody binding sites.

The development of an RIA for allopregnanolone involves producing polyclonal antibodies in rabbits against an antigen conjugate, such as 3α-hydroxy-20-oxo-5α-pregnan-11α-yl carboxymethyl ether coupled to bovine serum albumin. nih.gov A tritiated radioligand is typically used for detection. nih.gov A significant challenge in RIA is the potential for cross-reactivity with other structurally similar steroids, particularly its precursor, progesterone (B1679170). nih.govresearchgate.net To mitigate this, sample preparation often includes steps to eliminate interfering compounds. One such method is the oxidation of progesterone with potassium permanganate. nih.gov For samples with expected low concentrations of the analyte, such as in men or postmenopausal women, an additional micro-column chromatography step is necessary to ensure the reliability of the results. nih.gov

While RIA offers good sensitivity, with lower limits of quantitation reported in the range of 15-25 pg, it can lack specificity due to these cross-reactivity issues. researchgate.net Despite this, RIA has been successfully used to measure allopregnanolone levels in various physiological states. nih.gov

Table 1: Endogenous Levels of 3-Hydroxy-5alpha-pregnan-20-one Measured by Radioimmunoassay

| Species | Condition | Plasma Concentration | Citation |

| Rat | Female, estrus day | 2.0 to 9.3 ng/ml | nih.gov |

| Human | Female, luteal phase | 0.25 to 2.5 ng/ml | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/GC-MF) Approaches

Gas chromatography-mass spectrometry (GC-MS) has become a more common and specific method for the analysis of allopregnanolone compared to RIA. researchgate.netproquest.com This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. Due to the high molecular weight of steroids, a high temperature (often above 200°C) is required for separation. mdpi.com

Samples typically require a derivatization step to increase the volatility and thermal stability of the neurosteroids. researchgate.net Common derivatization agents include heptafluorobutyrate (HFB) and trimethylsilyl (TMS). researchgate.netoup.com Following separation on the GC column, the compound is ionized, most commonly through electron impact ionization, which causes reproducible fragmentation. mdpi.com The mass spectrometer then separates and detects these fragments. mdpi.com

To enhance sensitivity and reduce background noise, GC-MS is often operated in selected ion monitoring (SIM) mode, where only a few characteristic ions for the target analyte are monitored. mdpi.comnih.gov For allopregnanolone, this allows for the measurement of subpicomolar concentrations in various brain areas. nih.gov GC-MS has been instrumental in demonstrating that the brain is a steroidogenic organ, capable of synthesizing allopregnanolone locally from its precursors. nih.gov Studies using GC-MS have shown that allopregnanolone concentrations in the brain are one to two orders of magnitude higher than in plasma. nih.gov

Table 2: Example of GC-MS Parameters for 3-Hydroxy-5alpha-pregnan-20-one Analysis

| Parameter | Value |

| Derivative | Allopregnanolone-3-HFB |

| Molecular Weight (Derivatized) | 514 |

| GC Retention Time | 16.47 min |

| Diagnostic Ions (m/z) | 496 and 514 (quantification ion in bold) |

| Data adapted from a study on steroid identification and quantification. oup.com |

High-Performance Liquid Chromatography (HPLC) coupled with Detection Methods

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a reliable, specific, and sensitive method for the simultaneous quantification of allopregnanolone and other related neurosteroids. proquest.comnih.gov This approach often utilizes reversed-phase chromatography for separation. mdpi.com

A typical LC-MS/MS method for allopregnanolone involves a simple protein precipitation from serum or plasma samples, followed by separation on an analytical column (e.g., C18). proquest.comnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) with columns packed with particles smaller than 2 μm can achieve greater chromatographic efficiency and sensitivity. mdpi.com

LC-MS/MS offers significant advantages over older methods like RIA by overcoming issues of antibody cross-reactivity, which is particularly problematic when other steroid levels are elevated, such as during pregnancy. proquest.comnih.gov Validated LC-MS/MS assays can achieve reliable quantification ranges from 0.78 to 1000 ng/mL with high precision and accuracy. proquest.comnih.gov This methodology is essential for advancing the understanding of neuroactive steroids in clinical research and diagnostics. nih.gov

In Vitro Experimental Models

In vitro models are indispensable for elucidating the mechanisms of action of 3-hydroxy-5alpha-pregnan-20-one at the molecular and cellular levels. These models allow for controlled investigation of its interaction with receptors and its effects on neuronal function.

Receptor Binding Assays (e.g., [35S]TBPS Displacement)

Receptor binding assays are used to study the interaction of allopregnanolone with its primary molecular target, the GABA-A receptor. A key tool in this area is the use of the radioligand [35S]t-butylbicyclophosphorothionate ([35S]TBPS). nih.gov TBPS is a cage convulsant that binds to a site within the GABA-A receptor's chloride ion channel, and its binding is allosterically modulated by compounds that act at the receptor complex. nih.gov

Positive allosteric modulators of the GABA-A receptor, like allopregnanolone, enhance receptor function. This enhancement is reflected by a decrease in [35S]TBPS binding. Studies have shown that the administration of allopregnanolone induces a rapid, dose-dependent decrease in the binding of [35S]TBPS to cerebral cortical membranes. nih.gov This effect indicates an enhanced function of GABA-A receptors. The time course of the change in [35S]TBPS binding closely parallels the concentration of allopregnanolone in the brain. nih.gov This assay provides a functional correlation between the presence of the neurosteroid and its modulatory action at the GABA-A receptor, which underlies its anticonvulsant and anxiolytic effects. nih.gov

Electrophysiological Recordings (e.g., Whole-Cell Patch-Clamp in Cultured Neurons and Oocytes)

Whole-cell patch-clamp electrophysiology is a powerful technique for directly measuring the effects of allopregnanolone on neuronal activity. youtube.com This method allows for the recording of ion currents across the entire cell membrane, providing detailed information about how allopregnanolone modulates GABA-A receptor-mediated currents. nih.govphysiology.org

Studies using whole-cell patch-clamp on cultured hippocampal neurons have shown that allopregnanolone can induce membrane chloride currents in a concentration-dependent manner. physiology.orgnih.gov These currents are blocked by GABA-A receptor antagonists like bicuculline, confirming the site of action. physiology.org

Allopregnanolone has been shown to affect both synaptic (phasic) and extrasynaptic (tonic) GABAergic inhibition. nih.govnih.gov

Phasic Inhibition: Allopregnanolone can prolong the decay time of spontaneous inhibitory postsynaptic currents (sIPSCs) without altering their peak amplitude or frequency in certain neuron types, suggesting it modulates the desensitization kinetics of postsynaptic GABA-A receptors. nih.govnih.gov

Tonic Inhibition: In other neuronal populations, such as hippocampal CA3 pyramidal neurons, allopregnanolone has been found to significantly increase picrotoxin-sensitive tonic currents, which are mediated by extrasynaptic GABA-A receptors. nih.gov

These electrophysiological findings demonstrate that allopregnanolone exerts complex modulatory actions on multiple types of GABA-A receptor-mediated responses, thereby influencing neuronal excitability. nih.gov

Table 3: Summary of Electrophysiological Effects of 3-Hydroxy-5alpha-pregnan-20-one via Whole-Cell Patch-Clamp

| Neuronal Preparation | Observed Effect | Interpretation | Citation |

| Embryonic Rat Hippocampal Neurons | Induced a triphasic, bicuculline-sensitive current response. | Direct activation and modulation of GABA-A receptor/Cl⁻ channels. | physiology.org |

| Hippocampal Parvalbumin (PV) Interneurons | Prolonged the decay of sIPSCs; did not induce or amplify tonic current. | Potentiation of phasic inhibition without affecting tonic inhibition in this cell type. | nih.gov |

| Hippocampal CA3 Pyramidal Neurons | Induced membrane Cl⁻ currents; prolonged sIPSC decay; increased tonic currents. | Modulation of postsynaptic and extrasynaptic GABA-A receptors. | nih.gov |

Cell Culture Systems for Studying Biosynthesis and Signaling Pathways

In vitro cell culture systems are indispensable tools for elucidating the molecular and cellular mechanisms underlying the biosynthesis and signaling pathways of 3-Hydroxy-5alpha-pregnan-20-one, also known as allopregnanolone. These systems offer a controlled environment to investigate specific cellular processes without the complexities of a whole organism. A variety of cell lines, including neuronal, glial, and even cancer cells, have been employed to model different aspects of allopregnanolone's biology.

Primary cultures of hippocampal neurons and astrocytes are frequently used to study the neuroprotective and neurogenic effects of allopregnanolone. For instance, studies have utilized these cultures to demonstrate how allopregnanolone can promote neurite outgrowth and protect against excitotoxicity. Schwann cell cultures have been instrumental in understanding the role of allopregnanolone in peripheral nerve myelination and regeneration. nih.gov

Immortalized cell lines provide a more homogenous and readily available alternative to primary cultures. Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are commonly used to investigate the signaling pathways activated by allopregnanolone, including its well-established modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Glioblastoma cell lines such as U87, U251, and LN229 have been used to study the proliferative and migratory effects of this neurosteroid. Furthermore, researchers have utilized human embryonic kidney 293 (HEK293) cells and Chinese hamster ovary (CHO) cells transiently or stably expressing specific GABA-A receptor subunit combinations to dissect the precise molecular interactions between allopregnanolone and its primary receptor target.

The table below summarizes some of the commonly used cell culture systems in 3-Hydroxy-5alpha-pregnan-20-one research and their primary applications.

| Cell Line/Culture Type | Origin | Key Applications in 3-Hydroxy-5alpha-pregnan-20-one Research |

| Primary Hippocampal Neurons | Rodent | Studying neurogenesis, neurite outgrowth, and neuroprotection. |

| Primary Astrocytes | Rodent | Investigating glial-neuronal interactions and neurosteroid metabolism. |

| Schwann Cells | Rodent | Researching peripheral myelination and nerve repair. nih.gov |

| SH-SY5Y | Human Neuroblastoma | Examining signaling pathways, particularly GABA-A receptor modulation. |

| PC12 | Rat Pheochromocytoma | Investigating neurotrophic and anti-apoptotic effects. |

| U87, U251, LN229 | Human Glioblastoma | Studying cell proliferation, migration, and invasion in cancer. |

| HEK293, CHO | Human Embryonic Kidney, Chinese Hamster Ovary | Expressing specific GABA-A receptor subunits to analyze direct receptor interactions. |

In Vivo Preclinical Animal Models

In vivo preclinical animal models are crucial for understanding the complex physiological and behavioral effects of 3-Hydroxy-5alpha-pregnan-20-one in a living organism. These models allow for the investigation of its neurobiological functions in a context that more closely resembles human physiology.

Rodent Models for Studying Neurobiological Functions (e.g., Pseudopregnancy Model, Alcohol-Preferring Rats)

Rodent models have been instrumental in elucidating the diverse neurobiological roles of 3-Hydroxy-5alpha-pregnan-20-one. The pseudopregnancy model in rats and mice is particularly useful for studying the effects of fluctuating endogenous levels of progesterone and its metabolites, including allopregnanolone, on mood and behavior. nih.gov This model mimics the hormonal state of pregnancy and has been employed to investigate the anxiolytic and antidepressant-like effects of allopregnanolone, providing insights into conditions like premenstrual dysphoric disorder and postpartum depression.

Alcohol-preferring (P) rats are a selectively bred line of rats that voluntarily consume large amounts of alcohol. nih.govnih.govduke.eduunicam.it These animals serve as a valuable model for studying the role of neurosteroids in alcohol use disorder. Research using P rats has shown that allopregnanolone can modulate alcohol consumption and withdrawal symptoms, suggesting its potential as a therapeutic target for alcoholism. nih.govnih.gov Studies have demonstrated differences in the sensitivity of P and non-preferring (NP) rats to the electrophysiological effects of allopregnanolone, indicating potential innate differences in GABAergic systems that could contribute to alcohol preference. nih.gov

Techniques for Measuring Brain and Peripheral Tissue Concentrations

Accurate quantification of 3-Hydroxy-5alpha-pregnan-20-one in biological samples is essential for understanding its physiological and pathological roles. Due to its low endogenous concentrations, highly sensitive analytical techniques are required.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for measuring neurosteroid levels in brain and peripheral tissues. oup.com These techniques offer high specificity and sensitivity, allowing for the precise quantification of allopregnanolone and its precursors and metabolites. For instance, LC-MS/MS has been used to demonstrate that the 5α-reductase inhibitor finasteride can dose-dependently inhibit the stress-induced elevation of allopregnanolone in the rat brain. jst.go.jpnih.gov

The table below outlines the key features of these measurement techniques.

| Technique | Principle | Advantages | Common Applications |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. | Quantification of neurosteroids in brain tissue and plasma. oup.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in a liquid phase followed by two stages of mass analysis. | High specificity, sensitivity, and applicability to a wide range of molecules. | Precise measurement of allopregnanolone and other neurosteroids in various biological matrices. jst.go.jpnih.gov |

Pharmacological Interventions Targeting Biosynthesis (e.g., 5alpha-Reductase Inhibitors)

Pharmacological manipulation of the biosynthetic pathway of 3-Hydroxy-5alpha-pregnan-20-one is a powerful tool for investigating its physiological functions. The enzyme 5α-reductase is a key rate-limiting step in the synthesis of allopregnanolone from progesterone. Inhibitors of this enzyme, such as finasteride and dutasteride , are frequently used to decrease the production of allopregnanolone and other 5α-reduced steroids. nih.govwikipedia.orgendocrine-abstracts.orgnih.govnih.govpfsfoundation.orgresearchgate.netpfsfoundation.orgnih.gov

Studies in rodents have shown that administration of finasteride can significantly reduce brain levels of allopregnanolone, leading to behavioral changes related to anxiety and depression. nih.govnih.govnih.govpfsfoundation.orgpfsfoundation.org These findings have provided crucial evidence for the role of endogenous allopregnanolone in mood regulation. Dutasteride, another 5α-reductase inhibitor, has also been studied for its effects on neurosteroid levels. reddit.comnih.govyoutube.comhairlosstalk.comreddit.com The differential effects of these inhibitors on the two isoforms of 5α-reductase (type I and type II) can provide further insights into the tissue-specific regulation of allopregnanolone synthesis.

Immunoblotting and Immunohistochemistry for Protein Expression and Localization

Immunoblotting , commonly known as Western blotting, and immunohistochemistry are essential techniques for studying the proteins involved in the synthesis and signaling of 3-Hydroxy-5alpha-pregnan-20-one.

Immunoblotting is used to quantify the expression levels of specific proteins in tissue homogenates. This technique has been employed to investigate how allopregnanolone levels can influence the expression of GABA-A receptor subunits. nih.govnih.govresearchgate.netelifesciences.org For example, studies have shown that changes in allopregnanolone concentrations can lead to alterations in the expression of specific GABA-A receptor subunits, which can in turn affect the sensitivity of neurons to GABAergic inhibition.

Immunohistochemistry allows for the visualization of the cellular and subcellular localization of proteins within intact tissue sections. This method has been crucial for mapping the distribution of the enzymes responsible for allopregnanolone biosynthesis, such as 5α-reductase and aldo-keto reductases (AKRs) , in the brain. nih.govnih.govscispace.comoup.comunimi.itnih.gov By identifying the specific cell types (e.g., neurons, glial cells) that express these enzymes, immunohistochemistry provides a deeper understanding of where and how allopregnanolone is synthesized in the central nervous system. nih.govnih.gov

Structural Activity Relationships Sar and Analog Studies of 3 Hydroxy 5alpha Pregnan 20 One

Impact of Stereoisomerism (e.g., 3alpha- vs 3beta-hydroxy, 5alpha- vs 5beta-pregnane)

The stereochemistry of the steroid nucleus, particularly at the C-3 and C-5 positions, is a critical determinant of the biological activity of pregnane (B1235032) neurosteroids.

The orientation of the hydroxyl group at the C-3 position is paramount for positive modulation of the GABA-A receptor. Research consistently demonstrates that the 3α-hydroxy configuration is essential for this activity. nih.govnih.gov Its epimer, the 3β-hydroxy derivative (isoallopregnanolone), is largely inactive as a positive modulator and can even act as an antagonist to the effects of 3α-hydroxy neurosteroids. nih.gov The 3α-hydroxyl group is thought to act as a crucial hydrogen-bond donor within its binding site on the GABA-A receptor. nih.gov Studies on cultured fetal hippocampal neurons showed that while 3α-hydroxy-5α-pregnan-20-one induced significant changes in nerve cell growth, its inactive stereoisomer, 3β-hydroxy-5β-pregnan-20-one, had no such effect.

The stereochemistry at the C-5 position, which determines the planarity of the A/B ring fusion of the steroid, also significantly influences activity. The 5α-configuration results in a more planar and rigid structure, whereas the 5β-configuration (found in pregnanolone) leads to a bent A/B ring junction. Generally, 5α-reduced steroids like allopregnanolone (B1667786) are more potent positive allosteric modulators of the GABA-A receptor than their 5β-counterparts. nih.gov Studies comparing allopregnanolone (5α) and pregnanolone (B1679072) (5β) have shown that while both possess anticonvulsant and anxiolytic properties, the 5α-isomer is generally more potent. nih.gov However, some research suggests that the 5β-isomer may have a more pronounced anxiolytic effect under certain conditions.

| Compound | C-3 Stereochemistry | C-5 Stereochemistry | Primary Activity at GABA-A Receptor | Relative Potency |

|---|---|---|---|---|

| 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) | alpha (α) | alpha (α) | Positive Allosteric Modulator | High |

| 3β-Hydroxy-5α-pregnan-20-one (Isoallopregnanolone) | beta (β) | alpha (α) | Inactive or Antagonistic | Very Low / None |

| 3α-Hydroxy-5β-pregnan-20-one (Pregnanolone) | alpha (α) | beta (β) | Positive Allosteric Modulator | Moderate to High |

| 3β-Hydroxy-5β-pregnan-20-one (Epipregnanolone) | beta (β) | beta (β) | Inactive or Antagonistic | Very Low / None |

Effects of Modifications at C-6 and C-7 Positions on Receptor Interactions

The exploration of modifications at the C-6 and C-7 positions of the 3-hydroxy-5alpha-pregnan-20-one backbone is an area of interest for understanding the spatial and electronic requirements of the neurosteroid binding site on the GABA-A receptor. However, detailed research findings specifically focusing on simple substitutions (e.g., alkyl groups) at these positions and their direct impact on receptor interactions are not extensively available in publicly accessible literature.

One study investigated the introduction of an axial or equatorial methyl group at the C-6 and C-7 positions of both 5α- and 5β-pregnane anesthetic steroids to understand how these structural modifications affect their actions. While this indicates that such positions are targets for analog development, specific data on the resulting receptor interactions for 3-hydroxy-5alpha-pregnan-20-one derivatives were not detailed. Other research has explored more complex modifications, such as the introduction of a chlorine atom at the C-6 position in chlormadinone (B195047) acetate, but this compound belongs to a different class of steroids (progestins) with a different primary mechanism of action. sigmaaldrich.com Similarly, studies on C6-amino substituted 4-azasteroids represent a significant alteration of the steroid core and are aimed at different therapeutic targets, such as cancer, rather than GABA-A receptor modulation. mdpi.com

Therefore, while the C-6 and C-7 positions are logical sites for synthetic modification to probe the boundaries of the receptor binding pocket, there is a lack of comprehensive published data detailing the systematic effects of such changes on the GABA-A receptor interactions of 3-hydroxy-5alpha-pregnan-20-one.

Strategies for Enhancing Water Solubility and Brain Accessibility for Research Tools

A significant challenge in the research and potential therapeutic application of 3-hydroxy-5alpha-pregnan-20-one is its lipophilic nature, which results in poor water solubility. nih.govnih.gov This property, while facilitating passage across the blood-brain barrier, complicates formulation and administration. nih.govnih.gov Consequently, various strategies have been explored to create more water-soluble derivatives and prodrugs to serve as research tools and potential therapeutics.

One approach involves the chemical modification of the steroid scaffold to introduce polar functional groups. Research has been conducted on adding a polar chain to the 16α-position of allopregnanolone. nih.gov This involved synthesizing analogues with carbamate (B1207046) groups, which, while not as potent as a previously developed tetraethylammonium (B1195904) salt derivative, are nonionic and thus should be capable of entering the brain. nih.gov

The prodrug approach is a widely recognized strategy for improving the physicochemical properties of drugs. researchgate.netnih.gov This involves chemically masking the active molecule with a promoiety, which is designed to be cleaved in vivo, releasing the parent drug. For neurosteroids, this strategy aims to increase aqueous solubility for easier formulation while ensuring the molecule can still reach its target in the brain.

Common prodrug strategies include:

Phosphate (B84403) Esters: Attaching a phosphate group, often to the 3α-hydroxyl, can dramatically increase water solubility. These phosphate prodrugs are typically stable in formulation but are readily cleaved by endogenous enzymes like alkaline phosphatases in the body to release the active steroid. researchgate.nettaylorfrancis.com

Amino Acid Esters: Linking amino acids to the steroid can enhance solubility and may also take advantage of amino acid transporters to improve absorption and distribution. nih.govresearchgate.net

Hemisuccinates: Esterification of the 3α-hydroxyl group with succinic acid to form a hemisuccinate derivative is another method to increase water solubility by introducing a carboxylic acid group.

A study focused on developing water-soluble analogues of progesterone (B1679170) and allopregnanolone for use in traumatic brain injury models reported the synthesis of novel derivatives with significantly improved solubility. nih.gov These efforts highlight the ongoing work to create versions of 3-hydroxy-5alpha-pregnan-20-one that are more amenable to research and clinical development.

Comparative Analysis with Other Pregnane Neurosteroids

The activity of 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) is best understood in the context of other structurally related pregnane neurosteroids that also modulate the GABA-A receptor.

Pregnanolone: As the 5β-isomer of allopregnanolone, pregnanolone (3α-hydroxy-5β-pregnan-20-one) is also a positive modulator of the GABA-A receptor. However, as noted in section 6.1, the 5α-reduced allopregnanolone is generally considered more potent. nih.gov Both compounds have been shown to have similar anticonvulsant activity, but pregnanolone appeared more potent and efficacious in some animal models of anxiety.

Ganaxolone (B1674614): Ganaxolone is a synthetic analogue of allopregnanolone. It features a methyl group at the C-3 position, which makes it a 3β-methyl derivative of the 3α-hydroxy steroid. This modification blocks metabolic oxidation at the C-3 position, a common route of inactivation for endogenous neurosteroids, thereby increasing its metabolic stability and duration of action. While both allopregnanolone and ganaxolone are potent modulators of the GABA-A receptor, studies have shown differences in their pharmacokinetics and efficacy in certain models. For instance, in a mouse model of status epilepticus, intramuscular allopregnanolone terminated seizures more rapidly than ganaxolone, despite ganaxolone having a longer half-life. Ganaxolone also has been shown to interact with membrane progesterone receptors, similar to allopregnanolone.

| Compound | Origin | Key Structural Features | Primary Activity at GABA-A Receptor | Notable Characteristics |

|---|---|---|---|---|

| 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) | Endogenous | 3α-OH, 5α-pregnane | Positive Allosteric Modulator | Potent, but subject to rapid metabolism. |

| Allotetrahydrodeoxycorticosterone (THDOC) | Endogenous | 3α-OH, 5α-pregnane, 21-OH | Positive Allosteric Modulator | Potent modulator, especially of extrasynaptic receptors. |

| Pregnanolone | Endogenous | 3α-OH, 5β-pregnane | Positive Allosteric Modulator | Generally less potent than allopregnanolone; A/B rings are non-planar. |

| Ganaxolone | Synthetic | 3β-methylated analogue of allopregnanolone | Positive Allosteric Modulator | Increased metabolic stability and longer half-life compared to allopregnanolone. |

Emerging Research Frontiers and Future Directions for 3 Hydroxy 5alpha Pregnan 20 One

Elucidating Novel Receptor Targets and Downstream Signaling Cascades

Beyond its classical interaction with GABAA receptors, recent studies are uncovering a broader range of molecular targets for allopregnanolone (B1667786), suggesting a more complex and pleiotropic mechanism of action. nih.gov One such novel target is the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in cholesterol metabolism. nih.govfrontiersin.org Research indicates that allopregnanolone can bind to PXR in brain regions like the midbrain ventral tegmental area (VTA), influencing behaviors such as lordosis. nih.gov This interaction appears to modulate the effects of allopregnanolone on NMDA and GABAA receptors, highlighting a previously unknown regulatory layer. nih.gov

Furthermore, evidence suggests that allopregnanolone can interact with Toll-like receptor 4 (TLR4), a key component of the innate immune system. mdpi.com By binding to the MD-2 component of the TLR4 complex, allopregnanolone can inhibit the signaling cascade that leads to the production of pro-inflammatory molecules. mdpi.com This anti-inflammatory action points to a neuroprotective role for the steroid beyond its direct neuronal effects.

The downstream signaling cascades initiated by allopregnanolone are also a subject of active investigation. In hippocampal neurons, allopregnanolone has been shown to activate Ca2+/CREB signaling pathways, leading to increased neurite outgrowth and the expression of synaptic proteins. nih.gov This activation is associated with the upregulation of genes such as Mapk1, Mapk3, Elk1, Camk2a, and Camk2g. nih.gov In astrocytes, allopregnanolone activates Ca2+ signaling, which in turn promotes mitochondrial biogenesis and reduces inflammatory responses. nih.gov These findings underscore the compound's ability to engage multiple signaling pathways in different cell types to exert its diverse effects.

| Novel Target | Cellular Location | Downstream Effect | Supporting Evidence |

| Pregnane X Receptor (PXR) | Midbrain Ventral Tegmental Area (VTA) | Modulation of NMDA and GABAA receptor effects, influences lordosis behavior. | nih.govfrontiersin.org |

| Toll-like Receptor 4 (TLR4) | Immune cells, glial cells | Inhibition of pro-inflammatory signaling cascades. | mdpi.com |

| L-type Ca2+ channels | Hippocampal neurons | Increased neurite outgrowth, synaptic protein expression, mitochondrial respiration. | nih.gov |

| Membrane Progesterone (B1679170) Receptors | Neurons | Neuroprotective actions. | nih.gov |

Understanding Sex-Specific and Region-Specific Modulations in Brain Circuits

The effects of allopregnanolone are not uniform throughout the brain; rather, they exhibit significant sex- and region-specificity. This differential modulation is a critical area of ongoing research, as it has profound implications for understanding sex differences in neuropsychiatric disorders and for developing targeted therapies.

Recent studies have highlighted that allopregnanolone's regulation of corticotropin-releasing factor (CRF), a key stress hormone, is both sex- and brain region-dependent. nih.gov For example, in response to restraint stress, allopregnanolone attenuates the corticosterone (B1669441) response in females but not in males. nih.gov Following forced swim stress, it reduces the CRF response in both sexes, but its effects on CRF receptor type 1 (CRFR1) and other related proteins differ between males and females. nih.gov

The enzymatic machinery responsible for allopregnanolone synthesis, particularly the 5α-reductase and 3α-hydroxysteroid oxidoreductase (3α-HSOR) enzymes, is differentially expressed across brain regions, contributing to varying local concentrations of the neurosteroid. nih.gov This differential expression is found in key areas like the cerebral cortex, hippocampus, amygdala, and thalamus, suggesting that allopregnanolone's activity is finely tuned to the specific functions of these circuits. nih.gov Furthermore, research in alcohol use disorder has revealed brain-region specific alterations in GABAA receptor subunit expression in response to chronic alcohol exposure, which may be linked to changes in allopregnanolone biosynthesis. nih.gov

| Brain Region | Sex-Specific Effect | Observed Outcome | Reference |

| Hypothalamus | Female-specific | Attenuation of corticosterone response after restraint stress. | nih.gov |

| Hypothalamus | Male & Female | Reduction of CRF response after forced swim stress. | nih.gov |

| Nucleus Accumbens | Female-specific | Increased CX3CL1 levels. | nih.gov |

| Cerebellum | Not specified | Reduced allopregnanolone levels in alcohol use disorder. | nih.govresearchgate.net |

Developing Advanced Preclinical Models to Mimic Complex Physiological States

To better understand the multifaceted roles of allopregnanolone in both health and disease, researchers are developing and utilizing increasingly sophisticated preclinical models. These models aim to replicate the complexities of human physiological and pathological states, allowing for a more nuanced investigation of the neurosteroid's effects.

One example is the use of mouse models of protracted social isolation to study the relationship between stress, brain neurosteroid levels, and GABAergic function. pnas.org In these models, prolonged social isolation leads to a significant reduction in the brain content of both allopregnanolone and its precursor, 5α-dihydroprogesterone, by down-regulating the expression of 5α-reductase Type I. pnas.org This provides a valuable tool for investigating the consequences of chronic stress on neurosteroidogenesis and behavior.